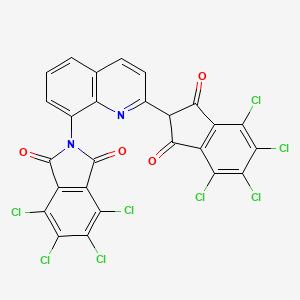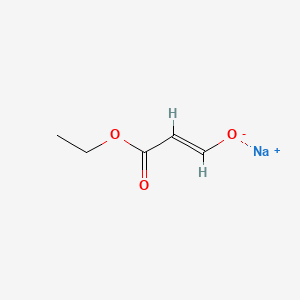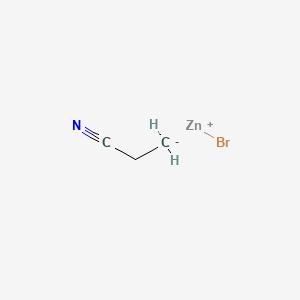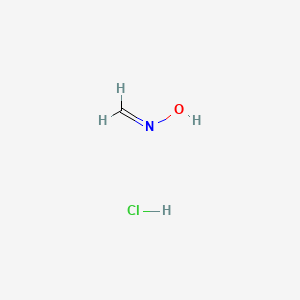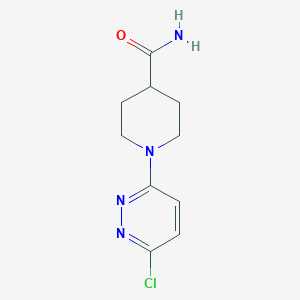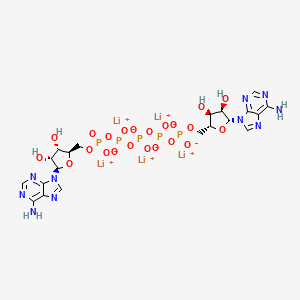
3-Chloro-6-pyrrolidin-1-yl-pyridazine
Vue d'ensemble
Description
“3-Chloro-6-pyrrolidin-1-yl-pyridazine” is a chemical compound with the empirical formula C8H10ClN3 . It has a molecular weight of 183.64 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The SMILES string representation of the molecule is Clc1ccc(nn1)N2CCCC2 . The InChI representation is 1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 .
Physical And Chemical Properties Analysis
The compound has a melting point of 127-131°C . Its boiling point is 379.3°C at 760mmHg . The density of the compound is 1.289g/cm3 . The compound is typically stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Pyridazine Ring in Drug Discovery
- Results or Outcomes : The inherent properties of the pyridazine ring have been leveraged in the development of FDA-approved drugs like relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor .
Pyrrolidine Ring in Drug Discovery
- Results or Outcomes : The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Anticholinestrase Inhibitors
- Application Summary : Certain pyridazine derivatives have been tested for acetyl cholinesterase inhibitor activity . This is relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetyl cholinesterase inhibitors are used to slow the breakdown of acetylcholine, a chemical messenger important for learning and memory.
- Results or Outcomes : One compound, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine, showed 100 times more selectivity for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
Phosphodiesterase (PDE) Inhibitors
- Application Summary : Some pyridazine compounds have shown activity as phosphodiesterase (PDE) inhibitors . PDE inhibitors have a wide range of uses, including the treatment of cardiovascular diseases, depression, asthma, and erectile dysfunction.
- Results or Outcomes : The specific outcomes would depend on the particular compound and the type of PDE it inhibits .
Antimicrobial Activity
- Application Summary : Pyridazine compounds have shown a wide range of pharmacological activities, including antimicrobial activity . This makes them potentially useful in the development of new antibiotics.
- Results or Outcomes : The specific outcomes would depend on the particular compound and the type of microorganism it is tested against .
Antidepressant Activity
- Application Summary : Some pyridazine compounds have been used as antidepressants . For example, the monoamine oxidase (MAO) inhibitor minaprine was approved in France in 1972 as an atypical antidepressant .
- Results or Outcomes : Minaprine was withdrawn in 1996 due to an unacceptable incidence of convulsions .
Anti-Inflammatory Activity
- Application Summary : Pyridazine compounds have shown anti-inflammatory activity . This makes them potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases.
- Results or Outcomes : The specific outcomes would depend on the particular compound and the type of inflammation it is tested against .
Safety And Hazards
The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319, and H335 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .
Propriétés
IUPAC Name |
3-chloro-6-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJAXJOBBCOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427244 | |
| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-pyrrolidin-1-yl-pyridazine | |
CAS RN |
66346-85-8 | |
| Record name | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-(1-pyrrolidinyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




